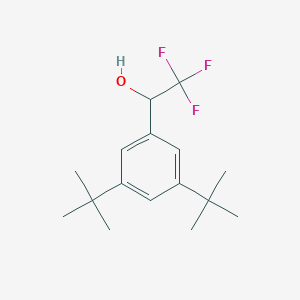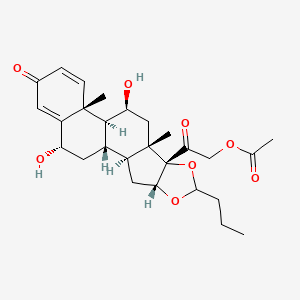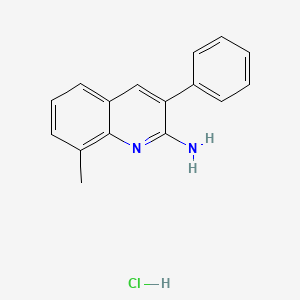
2-Amino-8-methyl-3-phenylquinoline hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-8-methyl-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C16H14N2•HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-8-methyl-3-phenylquinoline hydrochloride typically involves the reaction of 2-aminoquinoline with methyl and phenyl substituents under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The hydrochloride salt form is obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include steps for purification, such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-8-methyl-3-phenylquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where the amino or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
2-Amino-8-methyl-3-phenylquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a drug candidate.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-8-methyl-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminoquinoline: A simpler analog without the methyl and phenyl substituents.
8-Methylquinoline: Lacks the amino and phenyl groups.
3-Phenylquinoline: Lacks the amino and methyl groups.
Uniqueness
2-Amino-8-methyl-3-phenylquinoline hydrochloride is unique due to the presence of both amino, methyl, and phenyl groups, which confer distinct chemical properties and potential biological activities. This combination of substituents makes it a versatile compound for various research applications.
Propiedades
Número CAS |
1171690-15-5 |
|---|---|
Fórmula molecular |
C16H15ClN2 |
Peso molecular |
270.75 g/mol |
Nombre IUPAC |
8-methyl-3-phenylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C16H14N2.ClH/c1-11-6-5-9-13-10-14(16(17)18-15(11)13)12-7-3-2-4-8-12;/h2-10H,1H3,(H2,17,18);1H |
Clave InChI |
RSBVVXPCCWBUGC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)C=C(C(=N2)N)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 6-[1-(2-Tetrahydropyranyl)-5-pyrazolyl]pyridine-2-carboxylate](/img/structure/B13706527.png)
![Ethyl 8-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B13706531.png)

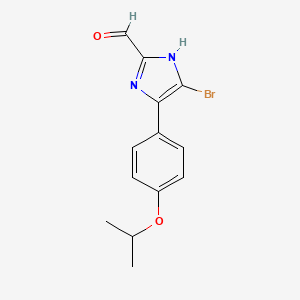
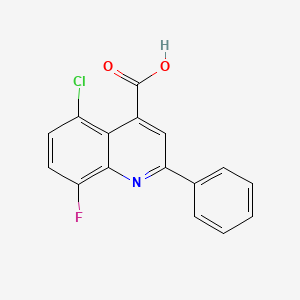
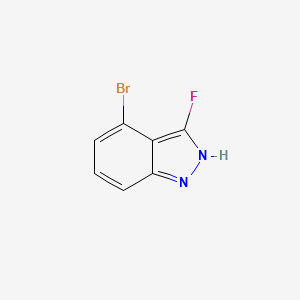
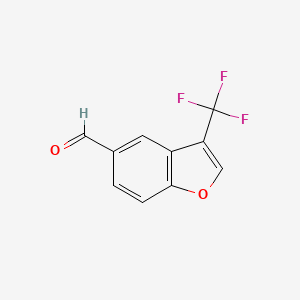
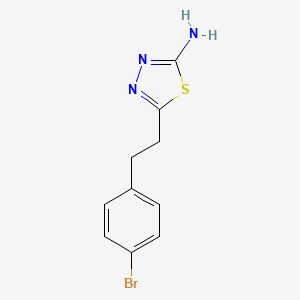
![2,2-Difluoronaphtho[2,3-d][1,3]dioxole](/img/structure/B13706581.png)


